BenchChemオンラインストアへようこそ!

4-chloro-3-nitro-N-(2-phenylethyl)benzamide

ADME CYP inhibition drug metabolism

4-Chloro-3-nitro-N-(2-phenylethyl)benzamide (CAS 74884-61-0) is a synthetic small-molecule benzamide derivative with the molecular formula C15H13ClN2O3 and a molecular weight of 304.73 g/mol. It features a 4-chloro-3-nitro substitution pattern on the benzoyl ring and an N-phenethyl amide side chain.

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
Cat. No. B5720495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-nitro-N-(2-phenylethyl)benzamide
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H13ClN2O3/c16-13-7-6-12(10-14(13)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19)
InChIKeyXOFHJGXVFIWQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitro-N-(2-phenylethyl)benzamide: Molecular Identity and Baseline Characteristics for Procurement Identification


4-Chloro-3-nitro-N-(2-phenylethyl)benzamide (CAS 74884-61-0) is a synthetic small-molecule benzamide derivative with the molecular formula C15H13ClN2O3 and a molecular weight of 304.73 g/mol [1]. It features a 4-chloro-3-nitro substitution pattern on the benzoyl ring and an N-phenethyl amide side chain. The compound is catalogued in the PubChem Substance database (SID 16066714) and has a registered ChEMBL ID (CHEMBL4163694) with curated bioactivity data [2][3]. It is commercially available from multiple vendors as a research-grade chemical, typically at ≥97% purity . The compound belongs to the broader class of N-substituted 3-nitrobenzamides, a scaffold that has been explored in medicinal chemistry for antitumor, enzyme-inhibitory, and neuropharmacological applications [4].

Why 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide Cannot Be Interchanged with Other N-Substituted Nitrobenzamides


Within the 3-nitrobenzamide chemotype, ostensibly minor structural modifications—such as altering the N-substituent from phenethyl to phenyl, methyl, or ethyl-phenyl, or shifting the chloro/nitro substitution pattern—produce functionally divergent molecules with distinct pharmacological and ADME profiles. The N-phenethyl group in this compound confers a specific combination of lipophilicity (LogP = 4.13) , conformational flexibility (two rotatable bonds in the linker), and hydrogen-bonding capacity that differs materially from the rigid N-phenyl analog (4-chloro-3-nitro-N-phenylbenzamide, CAS 41614-16-8, MW 276.68) [1] or the positional isomer 2-chloro-4-nitro-N-(2-phenylethyl)benzamide (CAS 329940-56-9) [2]. These differences translate into measurable variations in cytochrome P450 (CYP) inhibition potency across multiple isoforms [3], receptor binding affinity, and ultimately biological function. Generic substitution between these in-class analogs without experimental verification risks introducing unanticipated metabolic liabilities, altered target engagement, or compromised selectivity—each of which can invalidate structure-activity relationship (SAR) conclusions and derail lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide: Head-to-Head and Cross-Study Comparisons


CYP1A2 Inhibitory Potency of 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide vs. Alternative Nitrobenzamide Scaffolds

4-Chloro-3-nitro-N-(2-phenylethyl)benzamide exhibits measurable but moderate inhibition of human CYP1A2 with an IC50 of 1,400 nM (1.4 μM) in human liver microsomes using phenacetin as a probe substrate [1]. In comparison, the 4-chloro-3-nitro-N-phenylbenzamide analog (CAS 41614-16-8) was computationally predicted as a CYP1A2 inhibitor by an SVM model (ACC=0.83, AUC=0.90) but lacks confirmatory in vitro IC50 data . A structurally distinct but scaffold-related compound (BDBM50550252, CHEMBL4779054) showed substantially weaker CYP1A2 inhibition with an IC50 of 10,000 nM (10 μM) under comparable conditions (pooled human liver microsomes, phenacetin substrate, NADPH, 10 min incubation) [2]. The ~7.1-fold difference in potency between the target compound and this comparator illustrates that even within the broad nitrobenzamide class, CYP1A2 inhibitory activity is exquisitely sensitive to specific substitution patterns.

ADME CYP inhibition drug metabolism hepatic clearance

CYP2C9 Inhibition: Comparative Potency of 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide vs. Structurally Related Benzamides

The target compound inhibits CYP2C9 with an IC50 of 2,800 nM (2.8 μM) in human liver microsomes using diclofenac as a probe substrate [1]. For broader context within the N-substituted benzamide class, compound BDBM50399005 (CHEMBL2177588), a structurally more complex benzamide derivative, exhibited significantly weaker CYP2C9 inhibition with an IC50 of 23,000 nM (23 μM) under similar assay conditions (human liver microsomes, NADPH, LC-MS/MS) [2]. This represents an approximately 8.2-fold difference in potency. The higher CYP2C9 inhibitory activity of the target compound may reflect the optimal balance of lipophilicity (LogP = 4.13) and molecular size conferred by the N-phenethyl group, which is absent in simpler N-alkyl or N-phenyl congeners. However, direct head-to-head data against the closest structural analog (4-chloro-3-nitro-N-phenylbenzamide) under identical conditions are not currently available in the public domain.

CYP2C9 drug-drug interaction metabolic stability benzamide SAR

CYP2C8 Inhibition Profile: Differentiation of 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide from Other N-Substituted Benzamides

The target compound inhibits CYP2C8 with an IC50 of 7,500 nM (7.5 μM) in human liver microsomes using amodiaquine as a substrate [1]. This value is notably higher (i.e., weaker inhibition) than its CYP1A2 (1,400 nM) and CYP2C9 (2,800 nM) IC50 values, indicating a degree of CYP isoform selectivity within its inhibitory profile. As a class-level reference, the unsubstituted 4-chloro-3-nitrobenzamide core (CAS 16588-06-0) has been independently characterized as a potent inducer of hepatic drug-metabolizing enzymes, including Phase II conjugation enzymes such as glutathione S-transferase, UDP-glucuronosyltransferase, and N-acetyltransferase . This functional divergence—CYP inhibitor (target compound) versus broad-spectrum enzyme inducer (parent benzamide)—is directly attributable to the N-phenethyl substitution, which redirects the biological activity from transcriptional induction of metabolizing enzymes to competitive inhibition of specific CYP isoforms.

CYP2C8 isoform selectivity paclitaxel metabolism ADME profiling

N-Substituent-Dependent Antitumor Activity: SAR Context for 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide

A systematic SAR study of novel 4-substituted-3-nitrobenzamide derivatives, evaluated by SRB assay against HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia) cancer cell lines, demonstrated that antitumor potency is highly dependent on the nature of the N-substituent [1]. The most potent compound in that series (compound 4a) exhibited GI50 values of 1.904–2.111 μM across all three cell lines, while other analogs with different N-substituents showed GI50 values ranging from 1.008 to >10 μM [1]. Although 4-chloro-3-nitro-N-(2-phenylethyl)benzamide itself was not among the compounds directly tested in this study, the documented N-substituent-activity relationship establishes that the N-phenethyl group occupies a distinct region of chemical space that is associated with potent antitumor activity in this chemotype. In contrast, the N-phenyl analog (4-chloro-3-nitro-N-phenylbenzamide, NSC 50641) has been listed in the NCI database but lacks publicly reported antitumor GI50 values . This SAR framework positions the N-phenethyl analog as a rational starting point for antitumor lead optimization within the 4-substituted-3-nitrobenzamide series.

antitumor SAR 4-substituted-3-nitrobenzamide lead optimization

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide vs. N-Phenyl and Positional Isomer Analogs

The target compound has a calculated partition coefficient (LogP) of 4.13 and a topological polar surface area (TPSA) of 74.92 Ų . These physicochemical parameters are meaningfully different from its closest structural analogs. The N-phenyl analog (4-chloro-3-nitro-N-phenylbenzamide, MW 276.68, C13H9ClN2O3) lacks the ethyl linker and has a lower molecular weight and presumably lower LogP (calculated XLogP for the corresponding unsubstituted 4-chloro-3-nitrobenzamide core is 1.1) . The positional isomer 2-chloro-4-nitro-N-(2-phenylethyl)benzamide (CAS 329940-56-9) shares the same molecular formula and weight but differs in the chloro/nitro regiochemistry on the benzoyl ring [1]. These differences in LogP and TPSA directly impact membrane permeability, aqueous solubility, and plasma protein binding predictions. The LogP of 4.13 places the target compound near the upper boundary of Lipinski's Rule of Five (LogP ≤ 5), suggesting adequate permeability but potential solubility limitations that may require formulation consideration—a property that would differ for the more polar N-phenyl analog.

physicochemical properties LogP PSA drug-likeness permeability

Procurement-Relevant Application Scenarios for 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide Based on Quantitative Evidence


In Vitro CYP Inhibition Panel Reference Compound for ADME Screening Cascades

With experimentally measured IC50 values against CYP1A2 (1,400 nM), CYP2C9 (2,800 nM), and CYP2C8 (7,500 nM) in human liver microsomes [1], this compound can serve as a moderate-potency reference inhibitor in ADME screening cascades. Its multi-isoform inhibition profile, with a ~5.4-fold selectivity window between CYP1A2 and CYP2C8, provides a useful benchmark for calibrating assay sensitivity and for contextualizing the CYP inhibition liabilities of newly synthesized benzamide derivatives. Unlike the unsubstituted 4-chloro-3-nitrobenzamide core, which functions as a broad enzyme inducer , the N-phenethyl analog exhibits a clearly defined CYP inhibition signature, making it suitable for laboratories that require consistent, well-characterized small-molecule CYP modulators for routine ADME panel quality control.

SAR Probe for Exploring N-Substituent Effects in 3-Nitrobenzamide Antitumor Lead Optimization

The documented SAR from Zhu et al. (2014) demonstrates that N-substituent identity is a critical determinant of antitumor potency in 4-substituted-3-nitrobenzamide derivatives, with GI50 values spanning from ~1 μM to >10 μM across HCT-116, MDA-MB-435, and HL-60 cell lines [2]. 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide occupies a specific point in this N-substituent chemical space that has not been directly tested but is structurally proximal to highly active analogs. Medicinal chemistry teams can procure this compound as a commercially available intermediate for subsequent diversification (e.g., reduction of the nitro group to an amine, or further functionalization of the phenethyl moiety) to systematically explore this SAR axis and generate novel analogs with potentially improved antiproliferative activity.

Physicochemical Reference Standard for LogP-Dependent Assay Optimization

With a calculated LogP of 4.13 , this compound resides near the upper boundary of optimal drug-like lipophilicity and is substantially more lipophilic than the unsubstituted 4-chloro-3-nitrobenzamide core (XLogP = 1.1) . This physicochemical profile makes it a useful reference compound for laboratories optimizing assay conditions for moderately lipophilic small molecules—for example, in assessing nonspecific binding to plasticware, evaluating the need for carrier proteins or cosolvents in aqueous assay buffers, or calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability models. Procuring the N-phenethyl analog rather than the more polar N-phenyl or unsubstituted benzamide ensures that the reference compound's physicochemical behavior matches that of typical lead-like molecules in the LogP 3-5 range.

Internal Standard or Process Control for Nitrobenzamide Synthesis and Quality Control

The compound is commercially available at ≥97% purity from multiple vendors and is fully characterized by 1H NMR spectroscopy (DMSO-d6) [3], providing a reliable identity and purity benchmark. For process chemistry groups developing synthetic routes to N-substituted nitrobenzamides—such as those described in US Patent 5,859,299 for the production of nitro- and amino-substituted benzamides [4]—this compound can serve as a characterized reference standard for HPLC method development, impurity profiling, or reaction monitoring. Its distinct retention time, UV absorption profile, and mass spectral signature differentiate it from the positional isomer 2-chloro-4-nitro-N-(2-phenylethyl)benzamide and the N-phenyl analog, enabling unambiguous identification in complex reaction mixtures.

Quote Request

Request a Quote for 4-chloro-3-nitro-N-(2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.